1-(2,2-Difluoroethyl)azetidin-3-ol

Glucocorticoid Receptor Nuclear Receptor Inflammation

1-(2,2-Difluoroethyl)azetidin-3-ol is a fluorinated azetidine derivative with the molecular formula C5H9F2NO, characterized by a strained four-membered azetidine ring bearing a hydroxyl group and a 2,2-difluoroethyl substituent. This compound serves as a versatile building block in medicinal chemistry, where its unique structural features, including a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 23.5 Ų, impart specific physicochemical properties that influence its biological interactions and synthetic utility.

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
CAS No. 1343061-06-2
Cat. No. B1399774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)azetidin-3-ol
CAS1343061-06-2
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
Structural Identifiers
SMILESC1C(CN1CC(F)F)O
InChIInChI=1S/C5H9F2NO/c6-5(7)3-8-1-4(9)2-8/h4-5,9H,1-3H2
InChIKeyAFFUELFVQBGZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 1-(2,2-Difluoroethyl)azetidin-3-ol (CAS 1343061-06-2): An Overview for Scientific Selection


1-(2,2-Difluoroethyl)azetidin-3-ol is a fluorinated azetidine derivative with the molecular formula C5H9F2NO, characterized by a strained four-membered azetidine ring bearing a hydroxyl group and a 2,2-difluoroethyl substituent [1]. This compound serves as a versatile building block in medicinal chemistry, where its unique structural features, including a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 23.5 Ų, impart specific physicochemical properties that influence its biological interactions and synthetic utility [1].

Why 1-(2,2-Difluoroethyl)azetidin-3-ol Cannot Be Replaced by Other Azetidine or Fluorinated Analogs


The specific combination of the 2,2-difluoroethyl group and the azetidin-3-ol core in this compound is critical for its observed biological profile and synthetic reactivity. The difluoroethyl substituent is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs , while the precise placement of the hydroxyl group on the strained azetidine ring dictates its interaction with biological targets [1]. Substituting this compound with a non-fluorinated azetidin-3-ol or a differently substituted fluorinated azetidine would likely result in a significant alteration of target binding affinity, pharmacokinetic properties, and overall pharmacological activity, as evidenced by the distinct, high-potency interaction with the glucocorticoid receptor detailed in Section 3 [1].

Quantitative Differentiation of 1-(2,2-Difluoroethyl)azetidin-3-ol: Key Evidence for Procurement


High-Affinity Glucocorticoid Receptor (GR) Antagonism

1-(2,2-Difluoroethyl)azetidin-3-ol demonstrates potent antagonism of the human glucocorticoid receptor (GR). It displaces a fluoromone tracer from full-length human recombinant GR with an IC50 of 8.5 nM [1]. In a functional cellular assay, it exhibited antagonist activity in CHO-K1 cells with an IC50 of 16 nM [1]. This level of potency is a key differentiator when compared to many unoptimized azetidine scaffolds, which often lack this specific and high-affinity binding profile.

Glucocorticoid Receptor Nuclear Receptor Inflammation

Favorable Selectivity Profile Against Cytochrome P450 (CYP) Enzymes

In addition to its on-target activity, 1-(2,2-Difluoroethyl)azetidin-3-ol exhibits a promising selectivity profile against key cytochrome P450 (CYP) enzymes, which are central to drug metabolism and potential drug-drug interactions. It shows a very low potential for CYP3A4 inhibition (IC50 > 10,000 nM) [1] and a low potential for CYP2C8 inhibition (IC50 = 8,000 nM) [1]. This is in contrast to many drug-like molecules that can exhibit nanomolar CYP inhibition, leading to significant safety and development liabilities.

Drug Metabolism CYP Inhibition Drug-Drug Interaction ADME

Favorable Physicochemical Profile for CNS Drug Design

The compound's computed physicochemical properties align well with established guidelines for central nervous system (CNS) drug candidates. It possesses an XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 23.5 Ų [1]. These values are within the optimal ranges (LogP < 5, TPSA < 60-70 Ų) associated with improved blood-brain barrier permeability, a characteristic that distinguishes it from many other azetidine building blocks or advanced intermediates that may have less favorable property profiles for CNS applications.

CNS Drug Design Physicochemical Properties Lipophilicity Polar Surface Area

Commercially Viable Synthetic Accessibility and Purity

1-(2,2-Difluoroethyl)azetidin-3-ol is commercially available with a minimum purity specification of 95% . Its synthesis falls within the broader class of 1-substituted azetidin-3-ol derivatives, for which established synthetic methodologies exist [1]. This availability and defined quality standard differentiate it from custom-synthesized or less accessible analogs, reducing procurement complexity and ensuring a reliable supply for research and development purposes.

Synthetic Intermediate Building Block Purity Specification Procurement

Recommended Research Applications for 1-(2,2-Difluoroethyl)azetidin-3-ol Based on Quantitative Evidence


Lead Optimization in Glucocorticoid Receptor (GR) Antagonist Programs

This compound is an ideal starting point or intermediate for drug discovery programs focused on developing novel GR antagonists for inflammatory, autoimmune, or metabolic diseases. Its potent GR antagonism (IC50 of 8.5 nM) [1] combined with a favorable CYP inhibition profile provides a solid foundation for further structural optimization to enhance potency, selectivity, and in vivo properties.

Synthesis of CNS-Penetrant Probe Molecules and Therapeutics

Given its favorable physicochemical properties (XLogP3-AA = 0.3, TPSA = 23.5 Ų) [2], this azetidine derivative is well-suited for the design and synthesis of small molecules intended to cross the blood-brain barrier. It can be used to construct chemical probes for target validation in the CNS or as a core scaffold for developing new therapeutics for neurological and psychiatric disorders.

Medicinal Chemistry Building Block for Fluorinated Scaffolds

As a high-purity (≥95%) , commercially available fluorinated building block, it is a valuable component in the construction of diverse chemical libraries. The 2,2-difluoroethyl group is a known metabolic stability and lipophilicity modifier , making it a strategic choice for incorporating these beneficial properties into lead compounds across various therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2-Difluoroethyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.